molecular formula C10H10FN3OS B3139821 4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 477856-92-1

4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine

Cat. No. B3139821
CAS RN: 477856-92-1
M. Wt: 239.27 g/mol
InChI Key: XSDUSRHKTLGTCP-UHFFFAOYSA-N
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Description

4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine is a chemical compound with potential scientific research applications. It is a member of the oxadiazole family of compounds, which have been studied for their potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine is not fully understood. However, it is believed to interact with specific biological targets, such as enzymes or receptors, to modulate their activity. This modulation can lead to changes in cellular signaling pathways and ultimately affect biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific biological target it interacts with. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. Additionally, it has been shown to modulate the activity of certain receptors involved in neurotransmission, which could have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine in lab experiments is its potential as a tool compound for studying the biological mechanisms of various proteins. Its ability to interact with specific targets can provide insights into the function of these proteins and their role in disease. However, a limitation of using this compound is its potential toxicity and the need for careful handling in the lab.

Future Directions

There are several future directions for research involving 4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, further studies could explore its potential as a tool compound for studying the biological mechanisms of various proteins. Finally, research could focus on the development of analogs or derivatives of this compound with improved potency or selectivity for specific targets.
In conclusion, this compound is a chemical compound with potential scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound for therapeutic and research purposes.

Scientific Research Applications

4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine has potential scientific research applications due to its ability to interact with biological targets. It has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, it has been used as a tool compound for studying the biological mechanisms of various proteins.

properties

IUPAC Name

2-(3-fluoropropylsulfanyl)-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3OS/c11-4-1-7-16-10-14-13-9(15-10)8-2-5-12-6-3-8/h2-3,5-6H,1,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDUSRHKTLGTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)SCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196922
Record name 4-[5-[(3-Fluoropropyl)thio]-1,3,4-oxadiazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477856-92-1
Record name 4-[5-[(3-Fluoropropyl)thio]-1,3,4-oxadiazol-2-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477856-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-[(3-Fluoropropyl)thio]-1,3,4-oxadiazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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